6-Methoxy-8-nitro-2-[3-(trifluoromethyl)phenoxy]quinoline
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Overview
Description
6-Methoxy-8-nitro-2-[3-(trifluoromethyl)phenoxy]quinoline is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a methoxy group at the 6th position, a nitro group at the 8th position, and a trifluoromethylphenoxy group at the 2nd position of the quinoline ring. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of the compound, making it an important subject of study in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-8-nitro-2-[3-(trifluoromethyl)phenoxy]quinoline typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This includes the selection of appropriate solvents, catalysts, and reaction conditions to scale up the process efficiently .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-8-nitro-2-[3-(trifluoromethyl)phenoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the methoxy group can yield various substituted quinolines .
Scientific Research Applications
6-Methoxy-8-nitro-2-[3-(trifluoromethyl)phenoxy]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 6-Methoxy-8-nitro-2-[3-(trifluoromethyl)phenoxy]quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinoline: Lacks the nitro and trifluoromethylphenoxy groups, resulting in different chemical and biological properties.
8-Nitroquinoline: Lacks the methoxy and trifluoromethylphenoxy groups, affecting its reactivity and applications.
2-Phenoxyquinoline: Lacks the methoxy and nitro groups, leading to different interactions and uses.
Uniqueness
6-Methoxy-8-nitro-2-[3-(trifluoromethyl)phenoxy]quinoline is unique due to the presence of all three functional groups, which collectively contribute to its distinct chemical reactivity and potential biological activities. The trifluoromethyl group, in particular, is known to enhance the compound’s stability and bioavailability, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
143767-63-9 |
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Molecular Formula |
C17H11F3N2O4 |
Molecular Weight |
364.27 g/mol |
IUPAC Name |
6-methoxy-8-nitro-2-[3-(trifluoromethyl)phenoxy]quinoline |
InChI |
InChI=1S/C17H11F3N2O4/c1-25-13-7-10-5-6-15(21-16(10)14(9-13)22(23)24)26-12-4-2-3-11(8-12)17(18,19)20/h2-9H,1H3 |
InChI Key |
NDRFMENWVMXAOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC(=N2)OC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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